molecular formula C17H20N2O3S B261447 2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

Katalognummer B261447
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: DPDJBKKTPCDQTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is widely used in research laboratories for its unique properties. In

Wirkmechanismus

The mechanism of action of 2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in various biological processes. It has been shown to inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has various biochemical and physiological effects. It has been shown to reduce the production of certain inflammatory molecules and inhibit the growth of cancer cells. It has also been shown to have antibacterial and antifungal properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is its unique properties that make it suitable for various scientific research applications. However, one of the limitations is its potential toxicity, which requires careful handling in the laboratory.

Zukünftige Richtungen

There are various future directions for the research on 2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide. One of the directions is to explore its potential applications in developing novel drugs for the treatment of various diseases. Another direction is to investigate its potential use as a diagnostic tool for certain diseases. Additionally, further research is needed to understand its mechanism of action and potential toxicity.
Conclusion
2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is a synthetic compound that has potential applications in various fields. Its unique properties make it suitable for various scientific research applications, including medicinal chemistry, cancer research, and inflammation research. Further research is needed to fully understand its mechanism of action and potential toxicity. Its potential applications in developing novel drugs and diagnostic tools make it a promising compound for future research.

Synthesemethoden

The synthesis of 2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide involves the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. This intermediate product is then reacted with thionyl chloride to form 3,4-dimethylphenyl chloroacetate. The final product is obtained by reacting 3,4-dimethylphenyl chloroacetate with 2-amino-4,5-dimethylthiophene-3-carboxamide in the presence of a base.

Wissenschaftliche Forschungsanwendungen

2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has various scientific research applications. It is widely used in medicinal chemistry for developing novel drugs. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. It is also used in the synthesis of other compounds that have potential applications in various fields.

Eigenschaften

Produktname

2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

Molekularformel

C17H20N2O3S

Molekulargewicht

332.4 g/mol

IUPAC-Name

2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C17H20N2O3S/c1-9-5-6-13(7-10(9)2)22-8-14(20)19-17-15(16(18)21)11(3)12(4)23-17/h5-7H,8H2,1-4H3,(H2,18,21)(H,19,20)

InChI-Schlüssel

DPDJBKKTPCDQTD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C

Kanonische SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.